molecular formula C15H20BNO3 B578357 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1256359-95-1

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No. B578357
CAS RN: 1256359-95-1
M. Wt: 273.139
InChI Key: FMNQSETUJNXLBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-methoxy-6-bromopyridine and bis(pinacolato)diboron in dimethylsulfoxide . The mixture is heated at 80°C under a nitrogen atmosphere for 2 hours . The reaction mixture is then poured into water to give a dark precipitate, which is collected by filtration, washed with water, and dried under reduced pressure .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is C15H20BNO3 . Its average mass is 273.135 Da and its monoisotopic mass is 273.153625 Da .


Physical And Chemical Properties Analysis

The predicted boiling point of a similar compound, 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)pyridine, is 335.2±42.0 °C . Its predicted density is 1.05±0.1 g/cm3 . The compound should be stored at 2-8°C . Its predicted pKa is 4.11±0.12 .

Scientific Research Applications

Synthesis and Characterization

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a precursor in the synthesis of novel compounds with potential applications in various fields. For instance, a study detailed the synthesis of near-infrared indole carbazole borate fluorescent probes utilizing a compound with a similar structure. This process involved electrophilic substitution reactions, among other steps, to obtain a novel near-infrared fluorescence probe, indicating the compound's utility in developing fluorescence-based applications (Shen, 2014).

Antioxidant and Cytotoxicity Properties

Compounds structurally related to 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, such as various 6-methoxytetrahydro-β-carboline derivatives, have been investigated for their antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and mild toxicity towards certain cell lines, suggesting their potential in medical and pharmacological research (Goh et al., 2015).

Structural Analysis and Theoretical Studies

Extensive structural and vibrational properties studies of compounds containing the dioxaborolan-2-yl group, similar to 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, have been conducted. These studies utilize spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations to analyze the compounds' molecular structures, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Wu et al., 2021).

Prochelator-to-Chelator Conversion

Research on modifying aroylhydrazone prochelators for enhanced hydrolytic stability and cytoprotection against oxidative stress has highlighted the importance of the dioxaborolan-2-yl group in developing prodrugs. These studies have shown how boronate groups can prevent metal chelation until activated by specific conditions, such as reaction with hydrogen peroxide, which is relevant for targeted therapeutic applications (Wang & Franz, 2018).

Safety and Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(18-5)9-12(10)17-13/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQSETUJNXLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682310
Record name 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS RN

1256359-95-1
Record name 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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